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molecular formula C4H7ClO2 B3053483 Chloromethyl propionate CAS No. 5402-53-9

Chloromethyl propionate

Cat. No. B3053483
M. Wt: 122.55 g/mol
InChI Key: BTBBPNVBJSIADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031083

Procedure details

When the procedure of Example 8 appropriate amounts of 3-methyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and chloromethylpivalate are substituted respectively for 3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and chloromethylpropionate, 3-methyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid pivalyloxymethyl ester is obtained.
Name
3-methyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:9][S:8][CH:7]2[N:4]([C:5](=[O:11])[CH:6]2[NH2:10])[C:3]=1[C:12]([OH:14])=[O:13].ClC[CH2:17][C:18]([CH3:23])([CH3:22])[C:19]([O-:21])=[O:20].[C:24](OCC1CSC2N(C(=O)C2N)C=1C(O)=O)(=O)C.ClCOC(=O)CC>>[C:19]([O:21][CH2:24][O:13][C:12]([C:3]1[N:4]2[CH:7]([S:8][CH2:9][C:2]=1[CH3:1])[CH:6]([NH2:10])[C:5]2=[O:11])=[O:14])(=[O:20])[C:18]([CH3:23])([CH3:22])[CH3:17]

Inputs

Step One
Name
3-methyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N2C(C(C2SC1)N)=O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(C(=O)[O-])(C)C
Step Three
Name
3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=C(N2C(C(C2SC1)N)=O)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCOC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OCOC(=O)C=1N2C(C(C2SCC1C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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